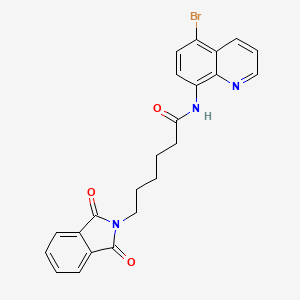![molecular formula C22H20N6S2 B15005320 3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)](/img/structure/B15005320.png)
3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their broad range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties .
Métodos De Preparación
The synthesis of 4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves multiple steps. One common method is the cycloaddition reaction between aryl diazonium salts and isocyanides . This method is highly efficient and yields the desired triazole derivatives. Industrial production methods often involve the use of catalytic systems to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl bromoacetate and other halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising anticancer, antimicrobial, and antiviral activities . Its ability to form hydrogen bonds with different targets makes it a valuable scaffold for drug development .
Mecanismo De Acción
The mechanism of action of 4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with various enzymes and receptors in the biological system. The triazole ring facilitates the formation of non-covalent bonds with these targets, leading to the inhibition of specific biological pathways . This compound has been shown to target aromatase enzymes, which are involved in the biosynthesis of estrogens .
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and letrozole . These compounds share the triazole ring structure but differ in their specific substituents and biological activities. 4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is unique due to its specific molecular structure, which imparts distinct biological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H20N6S2 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
4-methyl-3-[[10-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]anthracen-9-yl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C22H20N6S2/c1-27-13-23-25-21(27)29-11-19-15-7-3-5-9-17(15)20(18-10-6-4-8-16(18)19)12-30-22-26-24-14-28(22)2/h3-10,13-14H,11-12H2,1-2H3 |
Clave InChI |
BRIYJTXUCCXKNA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1SCC2=C3C=CC=CC3=C(C4=CC=CC=C42)CSC5=NN=CN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15005243.png)
![5-({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B15005264.png)
![methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B15005267.png)
![4-[[Benzoyl-(4-fluoro-phenyl)-amino]-methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B15005268.png)
![2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B15005272.png)
![6-chloro-N-[(4-chlorophenyl)methyl]-2-methoxy-4-methylpyridine-3-carboxamide](/img/structure/B15005274.png)
![3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005275.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B15005277.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15005278.png)

![7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15005292.png)
![3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005297.png)

![N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B15005306.png)
